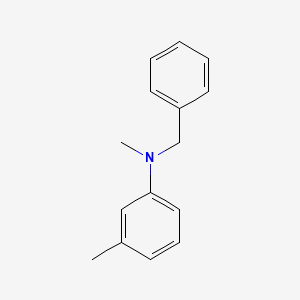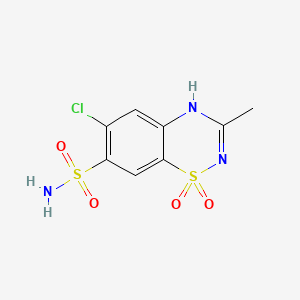
N-Benzyl-N,3-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,3-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of N,3-dimethylaniline. This compound is of significant interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-N,3-dimethylaniline can be synthesized through the N-alkylation of N,3-dimethylaniline with benzyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of the benzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and selectivity. Catalysts such as palladium, platinum, or nickel supported on various materials can be used to facilitate the N-alkylation process. The reaction conditions are optimized to achieve high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,3-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-N,3-dimethylbenzamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: N-benzyl-N,3-dimethylbenzamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,3-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, polymers, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of materials such as resins, adhesives, and coatings .
Wirkmechanismus
The mechanism of action of N-Benzyl-N,3-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Benzyl-N-methylaniline: Similar to N-Benzyl-N,3-dimethylaniline but with only one methyl group on the nitrogen atom.
N,N-Diethylaniline: A tertiary amine with two ethyl groups attached to the nitrogen atom
Uniqueness
This compound is unique due to the presence of both a benzyl group and a dimethylamino group, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
101663-45-0 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-benzyl-N,3-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-13-7-6-10-15(11-13)16(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
PAAPAGLAGXSLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)


![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)

![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)



